

Foreword: The Analytical Imperative for 5-Fluoro-2-methylphenol

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Compound of Interest

Compound Name: *5-Fluoro-2-methylphenol*

Cat. No.: *B1304799*

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5-Fluoro-2-methylphenol (CAS No. 452-85-7) is a substituted aromatic compound of significant interest in synthetic chemistry.^{[1][2]} Its utility as a key intermediate in the synthesis of pharmaceuticals, such as selective serotonin reuptake inhibitors (SSRIs), and advanced agrochemicals underscores the critical need for unambiguous structural verification.^[3] The presence of three distinct functional moieties—a hydroxyl group, a methyl group, and a fluorine atom—on the benzene ring presents a unique analytical challenge and opportunity. The strategic placement of fluorine, in particular, can profoundly influence a molecule's metabolic stability and binding affinity in biological systems, making its precise characterization non-negotiable.^[3]

This guide provides a comprehensive, multi-technique spectroscopic analysis of **5-Fluoro-2-methylphenol**. We move beyond mere data presentation to explore the causal relationships between molecular structure and spectral output. The protocols herein are designed as self-validating systems, ensuring that researchers, scientists, and drug development professionals can confidently replicate and interpret these critical analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For **5-Fluoro-2-methylphenol**, both ¹H and ¹³C NMR are invaluable, but the presence of the ¹⁹F nucleus provides an additional, powerful layer of analysis. The ¹⁹F isotope has a natural

abundance of 100% and a high gyromagnetic ratio, making it highly sensitive and readily detectable, comparable to ^1H NMR.[4][5][6]

Expert Insight: The Logic of NMR Analysis

The key to interpreting the NMR spectra of this molecule lies in understanding the interplay of electronic effects and spin-spin coupling. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, while the fluorine (-F) atom is strongly electron-withdrawing. These competing effects modulate the electron density around the aromatic ring, directly influencing the chemical shifts of the attached protons and carbons. Furthermore, the spin-active ^{19}F nucleus couples not only to adjacent protons but also to carbons several bonds away, providing definitive proof of its location. This through-bond coupling is the most powerful tool at our disposal for confirming the substitution pattern.[7]

^1H and ^{13}C NMR Data Summary

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for **5-Fluoro-2-methylphenol**. These predictions are based on established principles for substituted phenols and organofluorine compounds.[6][8]

Assignment	^1H NMR (Predicted)	^{13}C NMR (Predicted)
-CH ₃	$\delta \approx 2.2$ ppm (s)	$\delta \approx 15\text{-}20$ ppm
-OH	$\delta \approx 5.0\text{-}6.0$ ppm (br s)	-
H-3	$\delta \approx 6.8$ ppm (dd, JH-H≈8 Hz, JH-F≈10 Hz)	$\delta \approx 115\text{-}120$ ppm (d, JC-F≈8 Hz)
H-4	$\delta \approx 6.9$ ppm (t, JH-H≈8 Hz)	$\delta \approx 115\text{-}120$ ppm (d, JC-F≈25 Hz)
H-6	$\delta \approx 6.7$ ppm (dd, JH-H≈8 Hz, JH-F≈5 Hz)	$\delta \approx 110\text{-}115$ ppm (d, JC-F≈25 Hz)
C-1 (-OH)	-	$\delta \approx 150\text{-}155$ ppm (d, JC-F≈2 Hz)
C-2 (-CH ₃)	-	$\delta \approx 120\text{-}125$ ppm
C-5 (-F)	-	$\delta \approx 160\text{-}165$ ppm (d, JC-F≈245 Hz)

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br = broad

Molecular Structure with NMR Assignments

The diagram below illustrates the atom numbering used for the NMR assignments.

Caption: Molecular structure of **5-Fluoro-2-methylphenol** with atom numbering.

Experimental Protocol: ^1H and ^{13}C NMR Acquisition

- Sample Preparation: a. Weigh approximately 10-20 mg of **5-Fluoro-2-methylphenol**. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. c. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). d. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup (for a standard 400-600 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the

magnetic field to achieve optimal homogeneity and resolution. d. Tune and match the ^1H (or ^{13}C) probe.

- ^1H Spectrum Acquisition: a. Set the spectral width to approximately 12-15 ppm. b. Use a standard pulse sequence (e.g., 'zg30'). c. Acquire 8-16 scans for a good signal-to-noise ratio. d. Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID). e. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- ^{13}C Spectrum Acquisition: a. Set the spectral width to approximately 220-240 ppm. b. Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon (unless C-F coupling is being observed). c. Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of ^{13}C . d. Process the data similarly to the ^1H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For **5-Fluoro-2-methylphenol**, FTIR is ideal for confirming the presence of the hydroxyl, aromatic, and C-F bonds.

Expert Insight: The Vibrational Fingerprint

Every bond vibrates at a characteristic frequency. The O-H bond in phenols gives rise to a very distinct, broad absorption band due to hydrogen bonding. The aromatic ring has several characteristic absorptions, including C-H stretching and C=C ring stretching. The most diagnostic peak for this specific molecule, beyond the phenol characteristics, is the strong C-F stretching vibration. Its position in the "fingerprint region" (below 1500 cm^{-1}) provides confirmatory evidence of fluorination.[9][10]

Expected FTIR Absorption Bands

The data below is based on typical values for substituted phenols and fluorinated aromatic compounds.[11][12][13]

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity
3600 - 3200	O-H stretch (hydrogen-bonded)	Strong, Broad
3100 - 3000	Aromatic C-H stretch	Medium
2950 - 2850	Methyl C-H stretch	Medium
1600 - 1450	Aromatic C=C ring stretch	Medium-Strong
1300 - 1000	C-F stretch	Strong
1260 - 1180	Phenolic C-O stretch	Strong

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, efficient method requiring minimal sample preparation.[\[11\]](#)

- Instrument Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean. b. Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.
- Sample Analysis: a. Place a small amount of **5-Fluoro-2-methylphenol** (a single drop if liquid, a few crystals if solid) directly onto the ATR crystal. b. Lower the ATR anvil to ensure firm contact between the sample and the crystal. c. Initiate the sample scan. Typically, 16-32 scans are co-added to produce the final spectrum.
- Data Processing: a. The software will automatically perform the background subtraction and Fourier transformation. b. Identify and label the major absorption peaks in the resulting spectrum.

ATR-FTIR Workflow Diagram



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Caption: Standard workflow for sample analysis using ATR-FTIR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the molecular formula and infer structural features.

Expert Insight: Ionization and Fragmentation Logic

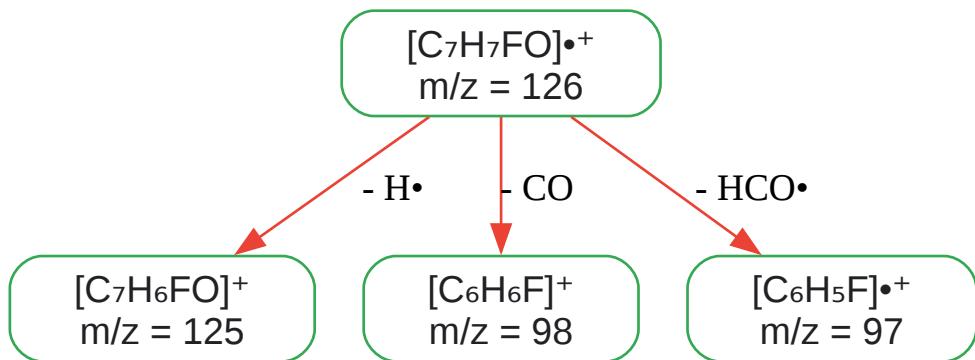
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, ejecting one electron to form a radical cation known as the molecular ion ($[M]^{•+}$).^[14] The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. For **5-Fluoro-2-methylphenol**, the molecular formula C_7H_7FO gives an exact mass of 126.048 Da.^[15] This molecular ion is unstable and fragments in predictable ways. Phenols characteristically lose carbon monoxide (CO) or a formyl radical (HCO) to form stable cyclic ions.^{[8][16]} The presence of these specific losses provides strong evidence for the phenolic structure.

Predicted Mass Spectrum Fragmentation

The molecular ion peak is expected at $m/z = 126$.

m/z Value	Proposed Fragment	Fragment Lost
126	$[C_7H_7FO]^{•+}$ (Molecular Ion)	-
125	$[C_7H_6FO]^+$	$H^{•}$
98	$[C_6H_6F]^+$	CO
97	$[C_6H_5F]^{•+}$	$HCO^{•}$
77	$[C_5H_4F]^+$	$C_2H_3O^{•}$

Predicted Fragmentation Pathway

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Caption: Predicted EI-MS fragmentation pathway for **5-Fluoro-2-methylphenol**.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: a. Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). b. Introduce the sample into the mass spectrometer, typically via direct injection or through a Gas Chromatography (GC-MS) system for purification and separation.
- Ionization: a. The sample enters the ion source, where it is vaporized. b. A beam of electrons, typically accelerated to 70 eV, bombards the gaseous molecules, causing ionization and fragmentation.
- Mass Analysis: a. The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). b. The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection: a. The separated ions strike a detector, which generates a signal proportional to the number of ions. b. The software plots the signal intensity versus the m/z ratio to generate the mass spectrum.

Conclusion

The structural elucidation of **5-Fluoro-2-methylphenol** is achieved through a synergistic application of NMR, FTIR, and MS. NMR spectroscopy provides the detailed carbon-hydrogen

framework and definitively places the fluorine atom through spin-spin coupling. FTIR confirms the presence of key functional groups with high certainty. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The combined use of these techniques, guided by the principles and protocols outlined in this guide, allows for an unambiguous and confident characterization of this important chemical intermediate.

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